Amifostine thiol

Radioprotection Aminothiols Dose Reduction Factor

Amifostine thiol (WR-1065) is the biologically active, dephosphorylated metabolite of the prodrug amifostine. Unlike WR-2721, which requires variable alkaline phosphatase activation, WR-1065 delivers direct ROS scavenging and radioprotection in vitro. It is the only appropriate compound for mechanistic studies of selective cytoprotection, mitochondrial protection, and NF-κB-mediated adaptive responses, as alternative aminothiols introduce confounding redox effects. Choose WR-1065 for reproducible, interpretable results free of prodrug activation bias.

Molecular Formula C5H14N2S
Molecular Weight 134.25 g/mol
CAS No. 31098-42-7
Cat. No. B1202368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifostine thiol
CAS31098-42-7
Synonyms2-((aminopropyl)amino)ethanediol
N-(2-mercaptoethyl)-1,3-diaminopropane
N-(2-mercaptoethyl)-1,3-diaminopropane dihydrochloride
WR 1065
WR-1065
WR1065
Molecular FormulaC5H14N2S
Molecular Weight134.25 g/mol
Structural Identifiers
SMILESC(CN)CNCCS
InChIInChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2
InChIKeyYHPLKWQJMAYFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amifostine Thiol (WR-1065, CAS 31098-42-7) as the Active Metabolite of Amifostine: Procurement Considerations for Radioprotection Research


Amifostine thiol (WR-1065, N-(2-mercaptoethyl)-1,3-diaminopropane, CAS 31098-42-7) is a free thiol-containing polyamine analogue that serves as the biologically active, dephosphorylated metabolite of the cytoprotective prodrug amifostine (WR-2721, Ethyol®) [1]. Amifostine thiol is formed from amifostine via dephosphorylation by plasma membrane-bound alkaline phosphatase [2], and acts as a cell-permeable reactive oxygen species (ROS) scavenger that provides radioprotective and cytoprotective effects . Unlike its phosphorylated prodrug, amifostine thiol is the effector molecule directly responsible for protection against radiation- and chemotherapy-induced cellular damage, and its procurement as a standalone research compound enables direct mechanistic studies without the confounding variable of prodrug activation kinetics.

Why Amifostine Thiol (WR-1065) Cannot Be Replaced by Its Prodrug WR-2721 or Other Aminothiols in Specialized Research Applications


Generic substitution of amifostine thiol (WR-1065) with its prodrug WR-2721 or with alternative aminothiols such as cysteamine or N-acetylcysteine (NAC) introduces critical confounding variables that compromise experimental reproducibility and mechanistic interpretation. WR-2721 requires dephosphorylation by tissue-specific alkaline phosphatase to generate WR-1065, introducing a rate-limiting activation step that varies dramatically between normal and tumor tissues [1]. This differential conversion underlies the selective cytoprotection observed clinically, but renders WR-2721 unsuitable for in vitro studies that lack the enzymatic machinery for prodrug activation. Furthermore, alternative aminothiols exhibit divergent intrinsic toxicities, antioxidant mechanisms, and selectivity profiles. Cysteamine demonstrates acute cytotoxicity with exposure exceeding 30 minutes, whereas WR-1065 remains non-toxic under identical conditions [2]. PDTC and NAC act as pro-oxidants when incubated with normal lymphocytes, while WR-1065 does not [3]. These compound-specific differences necessitate the direct procurement of WR-1065 for research applications where the precise pharmacological activity of the active thiol metabolite is the primary experimental variable, rather than the confounding influence of prodrug activation, differential cellular uptake, or off-target redox effects inherent to alternative aminothiols.

Quantitative Evidence of Amifostine Thiol (WR-1065) Differentiation Against Closest Analogs and In-Class Comparators


Radioprotective Efficacy of WR-1065 Versus WR-2721 and Cysteamine in Cultured Human Cells

In a direct head-to-head comparative study in cultured human cells, WR-1065 demonstrated superior radioprotective efficacy compared to both its prodrug WR-2721 and the classical aminothiol cysteamine. After a 30-minute pre-treatment with 4 mM of each agent, the dose reduction factors (DRF) were 2.9 for WR-1065, 2.3 for cysteamine, and 1.3 for WR-2721. Extending the pre-treatment duration with 10 mM drug increased the DRF for WR-1065 to 3.4, compared to 1.8 for WR-2721 [1]. This represents a 2.2-fold higher DRF for WR-1065 versus WR-2721 at baseline (4 mM, 30 min) and a 1.9-fold higher DRF at optimized conditions (10 mM, extended incubation).

Radioprotection Aminothiols Dose Reduction Factor

Differential Radioprotection of Normal Versus Tumor Cells by WR-1065 In Vitro

In a direct comparative study examining the selective radioprotective properties of WR-1065, clonogenic assays performed with 4 mM WR-1065 administered 30 minutes prior to and during irradiation yielded a protection factor (PF) of 1.9 in normal human diploid fibroblasts (AG1522), while no protection was observed in fibrosarcoma cells (HT1080) under identical conditions. At higher drug concentrations (10-40 mM), some radioprotection of fibrosarcoma cells emerged, but the increase in survival was substantially lower than that achieved in diploid fibroblasts (3-fold vs 24-fold survival increase at 6 Gy) [1].

Selective cytoprotection Normal vs tumor Clonogenic assay

Inhibition of Mitochondrial Lipid Peroxidation: WR-1065 vs WR-2721 vs Glutathione

In a comparative study of mitochondrial lipid peroxidation, WR-1065 was effective as an inhibitor of lipid peroxidation induced by ADP/Fe/NADPH or ADP/Fe/ascorbate, and correspondingly delayed the free radical-mediated inactivation of mitochondrial enzymes succinate dehydrogenase and isocitrate dehydrogenase. In marked contrast, WR-2721 had no effect on mitochondrial lipid peroxidation in vitro and could not prevent the inactivation of mitochondrial enzymes. Reduced glutathione demonstrated comparable efficacy to WR-1065 in this system [1].

Antioxidant Lipid peroxidation Mitochondrial protection

Cytotoxicity Profile of WR-1065 Versus WR-2721 in V79 Chinese Hamster Cells

In a direct comparative toxicity assessment using V79 Chinese hamster cells, 3-hour exposures to 1 mM or 10 mM concentrations revealed distinct cytotoxicity profiles. WR-2721 exhibited no toxicity, with 100% cell survival at both 1 mM and 10 mM concentrations. In contrast, WR-1065 demonstrated moderate concentration-dependent cytotoxicity, yielding approximately 60% survival at 1 mM and 80% survival at 10 mM [1].

Cytotoxicity Toxicity screening Aminothiol safety

SOD2 (MnSOD) Induction by WR-1065: Delayed Radioprotective Mechanism

WR-1065 induces a delayed radioprotective response through NF-κB-mediated upregulation of manganese superoxide dismutase (SOD2/MnSOD). Treatment with WR-1065 elevated intracellular SOD2 protein levels at least 15-fold over background as determined by Western blot analysis, while measured SOD2 enzymatic activity was elevated between 5.5- and 6.9-fold [1]. In a separate study in RKO36 human colon carcinoma cells, WR-1065 elevated SOD2 activity 3.5- to 3.9-fold with peak activity observed at 24 hours post-treatment [2].

Delayed radioprotection SOD2 induction Adaptive response

Differential Protection of Normal and Tumor Cells from Chemotherapy Cytotoxicity

In a comprehensive assessment of WR-1065's effect on anticancer drug cytotoxicity, pretreatment with the highest non-toxic dose of WR-1065 had no statistically significant effect on the IC50 values of 16 different standard anticancer drugs tested against either A2780 human ovarian cancer cells or MCF7 human breast cancer cells [1]. This finding complements in vivo evidence that amifostine-derived WR-1065 protects normal tissues while preserving antitumor efficacy. Liquid chromatography-mass spectrometry studies further confirmed that amifostine conversion to WR-1065 was significantly more intensive in normal NHDF fibroblasts than in MCF7 tumor cells [2].

Chemoprotection Selective cytoprotection Anticancer drug toxicity

Optimal Research and Industrial Applications for Amifostine Thiol (WR-1065) Based on Quantitative Differentiation Evidence


In Vitro Radioprotection Studies Requiring Direct Mechanistic Investigation Without Prodrug Confounding

For in vitro studies investigating the direct radioprotective mechanisms of aminothiols, WR-1065 is the only appropriate compound for use. Its DRF of 2.9-3.4 in cultured human cells [1] represents the true radioprotective capacity of the active thiol, whereas WR-2721 (DRF 1.3-1.8) introduces the confounding variable of cell type-dependent dephosphorylation efficiency. Similarly, WR-1065's demonstrated inhibition of mitochondrial lipid peroxidation, contrasted with WR-2721's complete inactivity in this system [2], makes WR-1065 essential for studies of mitochondrial protection or antioxidant mechanisms in isolated systems.

Selective Cytoprotection Research Requiring Differential Normal vs. Tumor Cell Protection

For research programs investigating the mechanistic basis of selective cytoprotection, WR-1065 is the appropriate tool compound. It demonstrates a protection factor of 1.9 in normal fibroblasts versus no protection in fibrosarcoma cells at 4 mM [3], and at high concentrations provides an 8-fold differential survival advantage to normal cells (24-fold vs 3-fold survival increase). This intrinsic cellular selectivity, independent of tissue-level pharmacokinetic factors, makes WR-1065 uniquely suited for studies dissecting the molecular determinants of differential cytoprotection.

Delayed Radioprotection and Adaptive Response Studies Requiring SOD2 Induction

For investigations of delayed radioprotection and adaptive responses, WR-1065 provides a mechanistically distinct approach through NF-κB-mediated SOD2 induction. The compound elevates SOD2 protein levels at least 15-fold and enzymatic activity 3.5-6.9 fold [4] with a peak response at 20-24 hours post-treatment, creating a sustained cytoprotective window. This property cannot be replicated by acute-acting radical scavengers such as NAC or tempol, which lack the capacity to induce this transcriptional adaptive response.

Chemoprotection Studies Evaluating Protection of Normal Tissues Without Compromising Antitumor Efficacy

For research evaluating chemoprotective strategies, WR-1065 is the validated active metabolite that preserves antitumor efficacy while protecting normal tissues. Its demonstrated lack of effect on IC50 values across 16 standard anticancer drugs in both ovarian and breast cancer cell lines [5] confirms that the compound does not shield tumor cells from chemotherapy. The differential conversion of amifostine to WR-1065 in normal versus tumor cells [6] further supports its use in studies of tissue-selective protection mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifostine thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.